N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using a nucleophilic aromatic substitution reaction.
Attachment of Benzenesulfonamide Moiety: The final step involves the reaction of the substituted piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler compound with a similar piperazine ring structure.
Methyl benzoate: A benzoate compound with different functional groups.
Uniqueness
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is unique due to its combination of a fluorophenyl-substituted piperazine ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26FN3O3S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C25H26FN3O3S/c1-20-7-11-23(12-8-20)29(33(31,32)24-5-3-2-4-6-24)19-25(30)28-17-15-27(16-18-28)22-13-9-21(26)10-14-22/h2-14H,15-19H2,1H3 |
InChI Key |
WZBDUUUYAPVNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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